6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both a benzothiazole and a thiadiazole moiety. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine and benzothiazole precursors. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the formation of the benzothiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the heterocyclic rings, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Explored for their potential therapeutic applications in various diseases.
Piperidine derivatives: Used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to the combination of the thiadiazole, piperidine, and benzothiazole moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-14(10-1-2-12-13(7-10)22-8-16-12)19-5-3-11(4-6-19)21-15-18-17-9-23-15/h1-2,7-9,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFRGXJGAHVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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